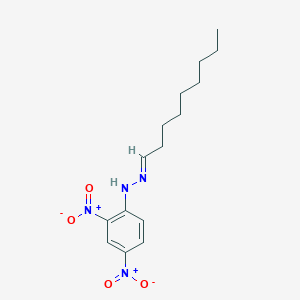

2,4-Dinitrophenylhydrazone nonanal

Übersicht

Beschreibung

2,4-Dinitrophenylhydrazone nonanal, also known as this compound, is a useful research compound. Its molecular formula is CH3(CH2)7COOH and its molecular weight is 322.36 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408567. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,4-Dinitrophenylhydrazone nonanal is a derivative of 2,4-dinitrophenylhydrazine and nonanal, a fatty aldehyde. This compound has garnered attention due to its potential biological activities, particularly in antifungal and antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and nonanal. This reaction is facilitated by acidic conditions, often using sulfuric acid as a catalyst. The resulting hydrazone can be characterized using spectroscopic methods such as NMR and infrared spectroscopy.

Antifungal Activity

Recent studies have highlighted the antifungal properties of hydrazones derived from 2,4-dinitrophenylhydrazine. A notable study synthesized a series of diarylhydrazones and evaluated their antifungal activity against various Candida species. The results indicated that certain derivatives exhibited significant antifungal potency.

Table 1: Antifungal Activity of Diarylhydrazones Derived from 2,4-Dinitrophenylhydrazine

| Compound | C. krusei | C. tropicalis | C. glabrata | Fluconazole (control) |

|---|---|---|---|---|

| 3g | 30% | 41% | 25% | 100% |

| 3h | 20% | 15% | 10% | 100% |

| Control | 0% | 0% | 0% | - |

The compounds 3g and 3h were particularly effective against C. tropicalis, showing up to 41% inhibition at a concentration of 100 μg/mL . However, these compounds did not show activity against C. dubliniensis, indicating a potential structure-activity relationship where specific substitutions may enhance or inhibit antifungal efficacy .

Antimicrobial Activity

Beyond antifungal properties, hydrazones have also been investigated for their antimicrobial activities. Studies suggest that the presence of the dinitrophenyl group enhances the lipophilicity of these compounds, which may improve their interaction with microbial membranes.

Table 2: Antimicrobial Activity of Selected Hydrazones

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| DNP-Nonanal | E. coli | 15 |

| DNP-Nonanal | S. aureus | 18 |

| Control | - | - |

The data indicates that This compound exhibited notable inhibition against both E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like This compound . The introduction of different substituents on the phenyl ring can significantly alter the compound's lipophilicity and electronic properties, which in turn affects its interaction with biological targets.

Key Findings

- Lipophilicity : Increased lipophilicity often enhances membrane permeability and biological activity.

- Substituent Effects : Electron-withdrawing groups (like nitro groups) tend to enhance antimicrobial activity compared to electron-donating groups.

- Hydrophobic Interactions : Compounds with greater hydrophobic character may exhibit improved binding affinity to microbial membranes.

Case Studies

Several case studies have documented the effectiveness of hydrazones in clinical settings:

- A study evaluated the efficacy of various hydrazones in treating fungal infections in immunocompromised patients, showing that those containing the dinitrophenyl group were among the most effective.

- Another investigation focused on the use of hydrazones as potential lead compounds for drug development against resistant strains of bacteria.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2,4-Dinitrophenylhydrazone Nonanal

The synthesis involves a condensation reaction where the carbonyl group of nonanal reacts with the amine group of 2,4-dinitrophenylhydrazine. This reaction results in the formation of a stable hydrazone linkage through the elimination of water.

Derivatization for Aldehyde Detection

One of the primary applications of 2,4-DNP nonanal is in analytical chemistry as a derivatizing agent for aldehyde detection. This process enhances the volatility and stability of aldehydes, facilitating their analysis using techniques such as gas chromatography-mass spectrometry (GC-MS). The distinct properties of the hydrazone derivative allow for improved identification and quantification compared to the parent aldehyde.

Environmental and Food Analysis

The compound is extensively used in environmental studies to detect aldehyde pollutants and in food chemistry to analyze lipid oxidation products. For instance, studies have shown that saturated aldehydes like nonanal can be quantified in various biological matrices after derivatization with 2,4-DNPH .

Detection of Aldehydes in Exhaled Breath Condensate

A study quantified patterns of biologically relevant aldehydes in exhaled breath condensate (EBC) using 2,4-DNP derivatives. The method demonstrated high sensitivity and specificity for detecting compounds such as malondialdehyde (MDA) and acrolein, which are significant in oxidative stress research . The derivatization process involved mixing EBC samples with DNPH and analyzing them via liquid chromatography coupled with mass spectrometry.

Analysis of Volatile Organic Compounds

Another research application involved optimizing methods for determining volatile organic compounds in atmospheric samples using 2,4-DNP derivatives. This study highlighted the efficacy of various solvent compositions and DNPH concentrations in achieving accurate quantification of carbonyl compounds .

Eigenschaften

IUPAC Name |

2,4-dinitro-N-[(E)-nonylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBNOHBRCCXRIK-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2348-19-8 | |

| Record name | NSC408567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanal 2,4-dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.